molecular formula C10H11NO3 B15280223 Ethyl 2-oxo-3-(pyridin-3-YL)propanoate

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate

Cat. No.: B15280223
M. Wt: 193.20 g/mol
InChI Key: NQFZAVSUOXISFW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically takes place in a solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(pyridin-3-YL)propanoate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it valuable in targeted chemical synthesis and pharmaceutical development .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-oxo-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)6-8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3

InChI Key

NQFZAVSUOXISFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CN=CC=C1

Origin of Product

United States

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